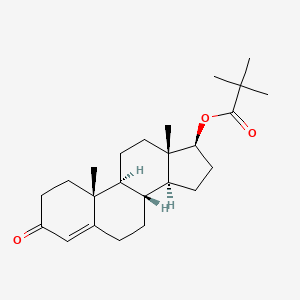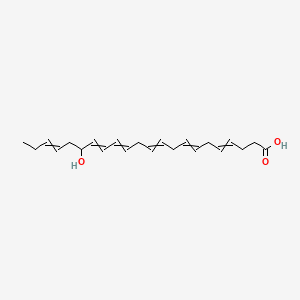
17(R)-Hdha
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
17®-Hydroxy-docosahexaenoic acid is a specialized pro-resolving lipid mediator derived from docosahexaenoic acid, an omega-3 fatty acid. It plays a crucial role in the resolution of inflammation and has been studied for its potential therapeutic effects in various inflammatory diseases.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 17®-Hydroxy-docosahexaenoic acid typically involves the enzymatic conversion of docosahexaenoic acid. This process can be catalyzed by lipoxygenases, which introduce a hydroxy group at the 17th carbon position of docosahexaenoic acid. The reaction conditions often include a buffered aqueous solution at physiological pH and temperature to mimic natural enzymatic processes.
Industrial Production Methods
Industrial production of 17®-Hydroxy-docosahexaenoic acid may involve biotechnological approaches using genetically engineered microorganisms that express the necessary enzymes for the conversion of docosahexaenoic acid. These methods aim to achieve high yield and purity of the compound through optimized fermentation processes and downstream purification techniques.
化学反応の分析
Types of Reactions
17®-Hydroxy-docosahexaenoic acid undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form other bioactive lipid mediators.
Reduction: The hydroxy group can be reduced to a corresponding alcohol.
Substitution: The hydroxy group can participate in substitution reactions to form esters or ethers.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen in the presence of enzymes like lipoxygenases.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Acid chlorides or anhydrides can be used to form esters, while alkyl halides can be used to form ethers.
Major Products
Oxidation: Produces various oxidized lipid mediators.
Reduction: Produces 17®-hydroxy-docosahexaenoic alcohol.
Substitution: Produces esters or ethers of 17®-Hydroxy-docosahexaenoic acid.
科学的研究の応用
17®-Hydroxy-docosahexaenoic acid has a wide range of scientific research applications:
Chemistry: Studied for its role in lipid signaling pathways and its potential as a chemical probe for studying inflammation.
Biology: Investigated for its effects on cellular processes such as apoptosis, cell migration, and cytokine production.
Medicine: Explored for its therapeutic potential in treating inflammatory diseases, neurodegenerative disorders, and cardiovascular diseases.
作用機序
17®-Hydroxy-docosahexaenoic acid exerts its effects through several molecular targets and pathways:
Receptor Binding: It binds to specific G-protein coupled receptors, such as GPR32 and ALX/FPR2, which are involved in the resolution of inflammation.
Signal Transduction: Activates intracellular signaling pathways that lead to the production of anti-inflammatory cytokines and the inhibition of pro-inflammatory cytokines.
Gene Expression: Modulates the expression of genes involved in inflammation and tissue repair.
類似化合物との比較
Similar Compounds
17(S)-Hydroxy-docosahexaenoic acid: Another stereoisomer with similar anti-inflammatory properties.
Resolvin D1: A related lipid mediator derived from docosahexaenoic acid with potent anti-inflammatory and pro-resolving actions.
Maresin 1: Another specialized pro-resolving mediator derived from docosahexaenoic acid.
Uniqueness
17®-Hydroxy-docosahexaenoic acid is unique due to its specific stereochemistry, which influences its binding affinity to receptors and its overall biological activity. Its distinct mechanism of action and specific receptor interactions make it a valuable compound for studying the resolution of inflammation and developing new therapeutic strategies.
特性
IUPAC Name |
17-hydroxydocosa-4,7,10,13,15,19-hexaenoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32O3/c1-2-3-15-18-21(23)19-16-13-11-9-7-5-4-6-8-10-12-14-17-20-22(24)25/h3,5-8,11-16,19,21,23H,2,4,9-10,17-18,20H2,1H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWTYBBUBEPPYCX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CCC(C=CC=CCC=CCC=CCC=CCCC(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
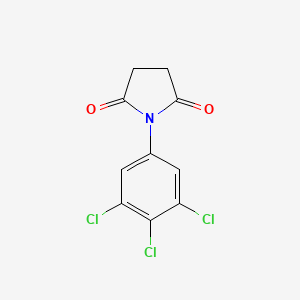

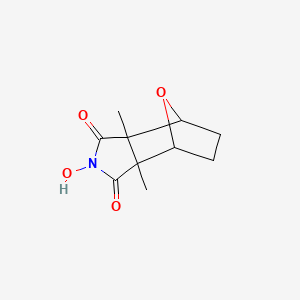

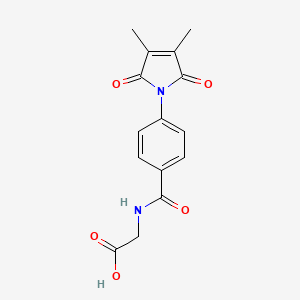
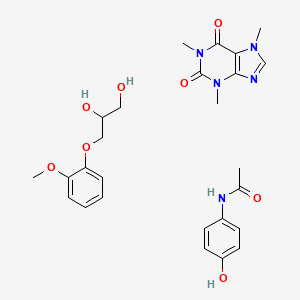
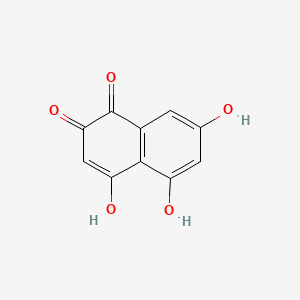
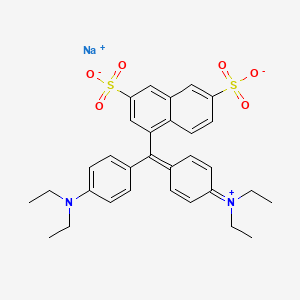

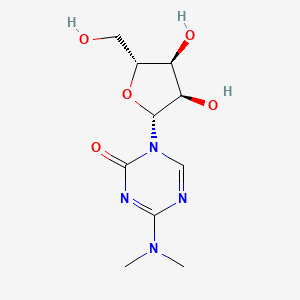
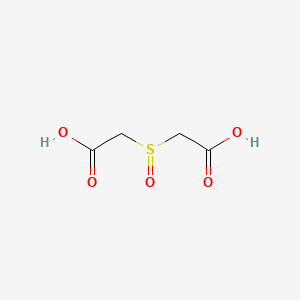
![5,5a-Dihydroxy-4-(hydroxymethyl)-1,1,7,9-tetramethyl-11-oxo-1a,2,5,5a,6,9,10,10a-octahydro-1H-2,8a-methanocyclopenta[a]cyclopropa[e][10]annulen-6-yl hexadecanoate](/img/structure/B1202618.png)
![(5R,6R)-3-(2-acetamidoethylsulfanyl)-7-oxo-6-propan-2-yl-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B1202620.png)
